molecular formula C8H10F3NO2 B1450049 2,2,2-trifluoro-N-(2-oxocyclohexyl)acetamide CAS No. 1823251-42-8

2,2,2-trifluoro-N-(2-oxocyclohexyl)acetamide

Cat. No.: B1450049
CAS No.: 1823251-42-8
M. Wt: 209.17 g/mol
InChI Key: CKJGDJAUGAQYLT-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(2-oxocyclohexyl)acetamide (TFA) is a synthetic compound with a wide range of uses in scientific research. TFA is a versatile molecule that can be used in a variety of laboratory experiments, including synthesis, biochemistry, and physiology. TFA is also known as trifluoroacetamide, trifluoroacetamidine, or trifluoracetamidine and is commonly used in organic synthesis and biochemistry. TFA is a colorless and odorless liquid with a melting point of -50°C and a boiling point of 122°C.

Scientific Research Applications

Oxidative Addition Reactions

2,2,2-trifluoro-N-(2-oxocyclohexyl)acetamide has been studied in the context of oxidative addition reactions. Shainyan et al. (2015) explored its reactions with alkenes and dienes in an oxidative system, yielding various acetamides with complex structures as demonstrated by X-ray analysis and NMR techniques (Shainyan et al., 2015).

Electrophilic Fluorinating Agent

In a study by Banks et al. (1996), perfluoro-[N-(4-pyridyl)acetamide] was synthesized via direct fluorination and showed potential as an electrophilic fluorinating agent, which could be a relevant application for this compound (Banks et al., 1996).

Reactions with Metal and Metalloid Compounds

A study by Maringgele and Meller (1979) investigated reactions of 2,2,2-trifluoro-N-(trimethylsilyl)acetamides with various boranes, resulting in complex cyclohexadiene derivatives. This indicates potential applications in creating novel compounds with metal and metalloid elements (Maringgele & Meller, 1979).

Biologically Active Compounds Synthesis

Gagosz and Zard (2006) explored the use of trifluoroacetamide derivatives in synthesizing biologically active compounds. This research highlights the potential of this compound in the synthesis of such compounds (Gagosz & Zard, 2006).

Crystal Structure Analysis

The study of crystal structures is another application. For instance, Pan et al. (2016) synthesized and characterized a derivative of 2,2,2-trifluoroacetamide, revealing insights into its molecular configuration via X-ray crystallography (Pan et al., 2016).

Synthesis of Medicinal Intermediates

Yin Xian-qing (2006) demonstrated the synthesis of N-(4-oxocyclohexyl) acetamide, a medicinal intermediate, using Jones reagent. This suggests applications in pharmaceutical synthesis (Yin Xian-qing, 2006).

Ionic Liquids for Electrochemical Applications

Matsumoto, Sakaebe, and Tatsumi (2005) reported the synthesis of room temperature ionic liquids based on asymmetric amide anions like 2,2,2-trifluoro-N-(trifluoromethylsulfonyl)acetamide, suggesting potential applications in electrochemical processes, particularly as lithium battery electrolytes (Matsumoto et al., 2005).

Properties

IUPAC Name

2,2,2-trifluoro-N-(2-oxocyclohexyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3NO2/c9-8(10,11)7(14)12-5-3-1-2-4-6(5)13/h5H,1-4H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJGDJAUGAQYLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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